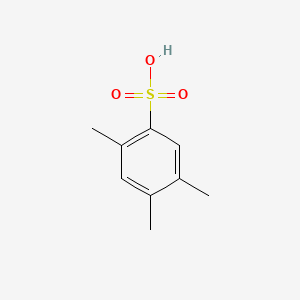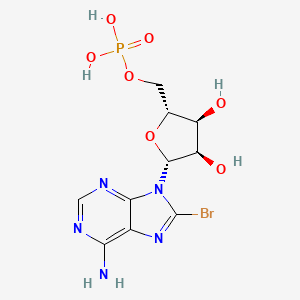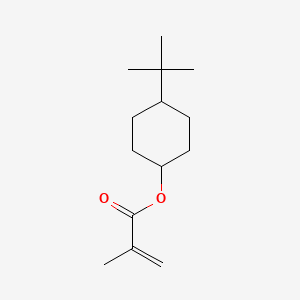
2,4,5-Trimethylbenzenesulfonic acid
Vue d'ensemble
Description
2,4,5-Trimethylbenzenesulfonic acid is an organic compound with the molecular formula C9H12O3S . It has a molecular weight of 200.255 Da .
Synthesis Analysis
The synthesis of 2,4,5-Trimethylbenzenesulfonic acid dihydrate has been reported . The compound was isolated in the monocrystalline state . Another method for the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C .Molecular Structure Analysis
The compound’s crystal system is monoclinic . A 2D hydrogen bond network formed of a dioxonium ion and an oxygen atom of a sulfogroup was identified in the crystal structure . The compound contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
The proton and deuterium in the H5O2+ and D5O2+ cations shifted from the midpoint of the strong hydrogen bond toward one of two water molecules according to the scheme O⋯H+⋯O → O⋯H+–O and O⋯D+⋯O → O⋯D+–O .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 51.0±0.4 cm3, and it has a polar surface area of 63 Å2 . The compound’s molar volume is 161.0±3.0 cm3 .Applications De Recherche Scientifique
Proton Conductivity Analysis
2,4,5-Trimethylbenzenesulfonic acid dihydrate demonstrates significant potential in the field of proton conductivity. This compound, when analyzed through X-ray diffraction and vibrational spectroscopy, reveals a complex hydrogen bond network that contributes to its unique proton conductivity properties. It's particularly notable for its responsiveness to environmental humidity, affecting both its aggregation state and proton conductivity (Pisareva et al., 2018).
Polymerization Catalyst
This acid has been employed as a catalyst in the vapour-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene. A study demonstrates its efficacy in creating highly conducting films of polypyrrole and poly(3,4-ethylenedioxythiophene), showcasing its utility in the field of conductive materials (Subramanian et al., 2009).
Gas Separation Technology
In the realm of gas separation, a polyimide synthesized from 2,4,5-trimethylbenzenesulfonic acid and other compounds has shown promise. This material, noted for its lower surface area and reduced fractional free volume, offers enhanced selectivity in gas permeability, particularly for CO2/CH4 separation, which is crucial for applications like natural gas sweetening (Abdulhamid et al., 2021).
Synthesis of Thermally Robust MOFs
The sulfonic acid analogs of this compound have been used as linkers in the formation of metal-organic frameworks (MOFs) with copper(II) centers. These MOFs demonstrate enhanced thermal stability compared to traditional carboxylate MOFs, indicating their potential in high-temperature applications (Mietrach et al., 2009).
Pharmaceutical and Material Science
2,4,5-Trimethylbenzenesulfonic acid derivatives have been identified as valuable intermediates in the pharmaceutical industry and material science. They offer a versatile base for synthesizing various compounds, highlighting their multifaceted applications in these sectors (Deng et al., 2015).
Catalytic Applications
As a cocatalyst, 2,4,5-Trimethylbenzenesulfonic acid and its salts have been effective in Ru-catalyzed C–H arylation. This catalytic activity broadens its applicability in synthesizing functionalized biaryls, which are significant in various chemical syntheses, including pharmaceuticals (Seki, 2014).
Antibacterial Activity
Hydrazones derived from 2,4,6-trimethylbenzenesulfonic acid have exhibited promising in vitro antimicrobial activity. This suggests potential applications of these derivatives as antimicrobial agents, particularly against Gram-positive bacterial strains (Popiołek et al., 2021).
Analytical Chemistry
In analytical chemistry, derivatives of 2,4,5-Trimethylbenzenesulfonic acid have been used in gas chromatography for the analysis of catecholamines, histamines, and related amines. The derivatives formed are stable and enable high-sensitivity detection, underscoring the compound's utility in analytical methodologies (Doshi & Edwards, 1979).
Mécanisme D'action
Target of Action
The primary target of 2,4,5-Trimethylbenzenesulfonic acid is the hydrogen bond network . This compound forms a 2D hydrogen bond network with a dioxonium ion and an oxygen atom of a sulfogroup .
Mode of Action
The interaction of 2,4,5-Trimethylbenzenesulfonic acid with its targets involves the shifting of protons and deuterium in the H5O2+ and D5O2+ cations from the midpoint of the strong hydrogen bond toward one of two water molecules . This shift follows the scheme O⋯H+⋯O → O⋯H+–O and O⋯D+⋯O → O⋯D+–O .
Biochemical Pathways
The compound’s ability to form a 2d hydrogen bond network suggests it may influence pathways involving hydrogen bonding and proton conductivity .
Pharmacokinetics
Its proton conductivity, as measured by impedance spectroscopy, is between 10−9 and 10−5 s cm−1 in the 7–58 rel% humidity interval at 298 K with a [H2O]/[SO3−] = 22 ratio at maximum conductivity .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethylbenzenesulfonic acid’s action are primarily related to its influence on the hydrogen bond network. The compound’s interaction with this network can affect the proton and deuterium positions in the H5O2+ and D5O2+ cations .
Action Environment
The action of 2,4,5-Trimethylbenzenesulfonic acid is influenced by environmental factors, particularly humidity. The state of 2,4,5-Trimethylbenzenesulfonic acid dihydrate aggregation is affected by environmental humidity . The number of water molecules increases up to 2.5 per sulfogroup in the 7–84 rel.% air humidity interval through additional water molecules adsorption . A further increase in humidity leads to compound deliquescence .
Propriétés
IUPAC Name |
2,4,5-trimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZNGIWELUYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304033 | |
| Record name | 2,4,5-trimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3453-84-7 | |
| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3453-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-trimethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)





![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)






